Methyl3-ethoxypropanimidate
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Overview
Description
Methyl 3-ethoxypropanimidate is a chemical compound with the molecular formula C6H13NO2 It is an organic compound that belongs to the class of imidates Imidates are derivatives of carboxylic acids where the carbonyl group is replaced by an imidate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-ethoxypropanimidate typically involves the reaction of ethyl 3-ethoxypropanoate with methanol in the presence of a catalyst. The reaction conditions often require a controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of Methyl 3-ethoxypropanimidate may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions. The process may also include purification steps such as distillation or crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-ethoxypropanimidate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted imidates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-ethoxypropanimidate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of Methyl 3-ethoxypropanimidate involves its interaction with specific molecular targets. It can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. The pathways involved often include the formation of intermediate complexes that facilitate the transformation of reactants to products .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methoxypropionate: Similar in structure but with a methoxy group instead of an ethoxy group.
Ethyl 3-ethoxypropanoate: The ester precursor used in the synthesis of Methyl 3-ethoxypropanimidate.
3-Methoxypropionic acid: An acid derivative with similar reactivity
Uniqueness
Methyl 3-ethoxypropanimidate is unique due to its specific functional groups that allow it to participate in a wide range of chemical reactions. Its ability to act as both a nucleophile and electrophile makes it versatile in synthetic chemistry .
Properties
Molecular Formula |
C6H13NO2 |
---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
methyl 3-ethoxypropanimidate |
InChI |
InChI=1S/C6H13NO2/c1-3-9-5-4-6(7)8-2/h7H,3-5H2,1-2H3 |
InChI Key |
WMBPMAKNFOHKBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC(=N)OC |
Origin of Product |
United States |
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